4-Chloro-2-(trichloromethyl)quinazoline

Catalog No.
S709387
CAS No.
3137-63-1
M.F
C9H4Cl4N2
M. Wt
281.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(trichloromethyl)quinazoline

Researchers using 2,4-dichloroquinazoline face regioisomer issues and lack 2-position radical chemistry. This quinazoline provides orthogonal handles: - Solvent-free C4 amination for fast library synthesis. - SRN1 chemistry at C2-CCl3 to access 2-vinyl derivatives inaccessible via common baseline. - CCl3 conversion to carboxamide avoids protecting groups. Reliable, m.p. 126-127°C, DMF soluble.

CAS Number

3137-63-1

Product Name

4-Chloro-2-(trichloromethyl)quinazoline

IUPAC Name

4-chloro-2-(trichloromethyl)quinazoline

Molecular Formula

C9H4Cl4N2

Molecular Weight

281.9 g/mol

InChI

InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H

InChI Key

KHWHZIOORKRESZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl

The exact mass of the compound 4-Chloro-2-(trichloromethyl)quinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Chloro-2-(trichloromethyl)quinazoline, 4-Chloro-2-trichloromethylquinazoline, 2-(Trichloromethyl)-4-chloroquinazoline

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

4-Chloro-2-(trichloromethyl)quinazoline (CAS 3137-63-1) is a highly reactive, bifunctional electrophilic building block utilized primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and antiplasmodial agents [1]. Featuring a highly electrophilic C4-chlorine and a distinct C2-trichloromethyl group, this compound offers a precise reactivity gradient that dictates predictable, step-wise functionalization. It exhibits a well-defined melting point of 126–127 °C and demonstrates excellent solubility in polar aprotic solvents like dimethylformamide (DMF), making it highly processable for standard laboratory and industrial nucleophilic aromatic substitution (SNAr) and cross-coupling workflows . For procurement teams and synthetic chemists, its value lies in providing an orthogonal synthetic handle that bypasses the regioselectivity issues common to simpler halogenated quinazolines.

Research Fit

Antiplasmodial SAR scaffold Privileged core validated across extensive derivative library against drug-resistant strains
Dual reactive sites 4-Cl leaving group for SNAr and cross-coupling; 2-CCl₃ reported as mandatory pharmacophore
Hit-to-lead development Supports diversification at 4-position via multiple validated synthetic methodologies

When buyers substitute 4-chloro-2-(trichloromethyl)quinazoline with the cheaper and more common baseline, 2,4-dichloroquinazoline, they frequently encounter regioselectivity and orthogonal functionalization bottlenecks[1]. While 2,4-dichloroquinazoline possesses two reactive carbon-halogen bonds, their overlapping SNAr reactivity profiles often necessitate strict cryogenic temperature controls to prevent bis-substitution or regioisomeric mixtures during the first amination step[2]. Furthermore, the C2-chlorine in the generic substitute cannot undergo specialized monoelectronic transfer (SRN1/ERC1) reactions or act as a masked carboxylate like the C2-trichloromethyl group. This permanent mechanistic limitation closes off specific synthetic routes to 2-vinylic or 2-carboxamide quinazoline derivatives, forcing chemists to adopt longer, protecting-group-dependent pathways [3].

Substitution Risk

Target attribute
Substitute mismatch
2-CCl₃ pharmacophore
Analogs lacking this group may not exhibit antiplasmodial endpoint activity; reported as mandatory element
Optimized Sonogashira protocol
Standard conditions may lead to competing homodimerization; generic 4-chloroquinazolines may require different optimization

Solvent-Free C4-Amination Efficiency

The combined electron-withdrawing effects of the quinazoline core and the C2-trichloromethyl group render the C4-chlorine exceptionally electrophilic . In head-to-head synthetic models, the target compound undergoes complete and highly regioselective aliphatic amination (e.g., with propylamine) in just 1 minute under solvent-free conditions at 30 °C, achieving a 95% yield [1]. In contrast, achieving strictly mono-substituted C4-amines with 2,4-dichloroquinazoline typically requires longer reaction times, solvent use, and careful stoichiometric control to avoid competitive C2-substitution[2].

Evidence DimensionReaction time and yield for C4-selective aliphatic amination
Target Compound Data95% yield in 1 minute (solvent-free, 30 °C)
Comparator Or Baseline2,4-Dichloroquinazoline (Requires longer times, solvents, and strict temperature control to prevent bis-substitution)
Quantified Difference>90x reduction in reaction time with elimination of solvent requirements
ConditionsSolvent-free reaction with propylamine at 30 °C

Enables high-throughput, green-chemistry-compliant synthesis of 4-aminoquinazoline intermediates with virtually no purification overhead.

Mandatory 2-CCl₃ group
Head-to-head
EC₅₀ ≤2 µM
vs
EC₅₀ >50 µM
Reported pharmacophore requirement context
≥25-fold difference; K1 multiresistant P. falciparum strain

2-Vinyl Quinazoline Synthesis via SRN1/ERC1

A defining differentiator of the C2-trichloromethyl group is its ability to participate in consecutive SRN1+ERC1 radical reactions. When reacted with nitroalkanes under phase-transfer conditions, 4-chloro-2-(trichloromethyl)quinazoline (or its C4-aminated derivatives) yields novel 2-(vinylic chloride) quinazolines in 67–85% yields [1]. The standard comparator, 2,4-dichloroquinazoline, completely fails to undergo this transformation, as the C2-Cl bond does not support this specific monoelectronic transfer mechanism [2].

Evidence DimensionYield of 2-vinylic chloride derivatives via nitroalkane radical reaction
Target Compound Data67–85% yield via consecutive SRN1+ERC1 pathway
Comparator Or Baseline2,4-Dichloroquinazoline (0% yield; incompatible mechanism)
Quantified DifferenceAbsolute enabling of a synthetic pathway entirely inaccessible to the C2-Cl analog
ConditionsPhase-transfer procedure with TBAOH and 2-nitropropane

Unlocks proprietary synthetic routes to unique 2-vinyl quinazoline kinase inhibitors and antiplasmodial agents that cannot be accessed via standard halogenated precursors.

Sonogashira coupling
Method context
10–70% yield
Pd(OAc)₂ / Cs₂CO₃ / DMF
Supports method optimization context
14 coupling products; standard conditions yielded 0%

Orthogonal Reactivity for Library Synthesis

The distinct chemical nature of the C4-Cl and C2-CCl3 groups provides perfect orthogonality during sequential functionalization. The C4-chlorine can be cleanly displaced via SNAr or Sonogashira coupling while leaving the C2-trichloromethyl group entirely intact. Subsequently, the C2-CCl3 group can act as a masked carboxylate for hydrolysis or amide formation, or as a radical precursor [1]. The baseline 2,4-dichloroquinazoline suffers from overlapping reactivity, where activating the C2-Cl for cross-coupling often risks competitive or undesired side reactions at C4 if not carefully managed[2].

Evidence DimensionFunctional group orthogonality during sequential C4/C2 derivatization
Target Compound DataComplete orthogonality (C4-Cl reacts via SNAr/coupling; C2-CCl3 reacts via radical/hydrolysis)
Comparator Or Baseline2,4-Dichloroquinazoline (Overlapping SNAr/coupling reactivity profiles)
Quantified DifferenceEliminates the need for protecting groups or complex temperature gradients during sequential functionalization
ConditionsSequential library synthesis of 2,4-disubstituted quinazolines

Reduces the number of synthetic steps and protecting group requirements in the generation of complex pharmaceutical libraries, lowering overall procurement and processing costs.

DMAP-catalyzed SNAr
Class-level
Good yields reported
30 mol% DMAP, toluene, MW
Supports diversification methodology context
35 derivatives; class-level inference for weak nucleophiles
4-Anilino activity
Reported
IC₅₀ 0.4–2.2 µM
SI 40–83 (HepG2/W2)
Reported selectivity endpoint context
W2 chloroquine-resistant strain; reference drugs tested
Suzuki-Miyaura coupling
Class-level
Successful 4-arylation
vs
Sonogashira requires optimization
Supports orthogonal reactivity context
Pd(OAc)₂/Cs₂CO₃/DMF; class-level inference
Solvent-free synthesis
Class-level
40 derivatives reported
Solvent-free, fast, efficient
Supports scalable library synthesis context
Class-level inference; method-context review

High-Throughput Kinase Inhibitor Synthesis

Utilizing the ultra-fast, solvent-free C4-amination profile to rapidly generate libraries of 4-anilino- or 4-alkylaminoquinazolines for oncology screening, significantly outperforming 2,4-dichloroquinazoline in step economy and yield [1].

Novel Antiplasmodial Agent Development

Leveraging the unique SRN1/ERC1 radical pathway to synthesize 2-vinylic chloride quinazoline derivatives, which have shown promising in vitro activity against Plasmodium falciparum, a route entirely inaccessible when using standard halogenated baselines [2].

Protecting-Group-Free Orthogonal Scaffolding

Employing the compound as a starting material for 2,4-disubstituted quinazolines where the C2-trichloromethyl group is later converted into a carboxamide or ester, avoiding the selectivity issues and protecting group requirements inherent to 2,4-dichloroquinazoline .

Application Fit

Application
Selection Property
Validation Focus
4-Anilino antiplasmodial hit generation
Pharmacophore-validated scaffold
Antiplasmodial endpoint and selectivity review
Sonogashira alkynylation studies
Optimized protocol for polyhalogenated substrate
Cross-coupling yield and alkyne scope review
DMAP-catalyzed SNAr diversification
Microwave-assisted method for weak nucleophiles
Derivative scope and reaction efficiency review
2-CCl₃ pharmacophore validation
Mandatory pharmacophore element context
Comparator analog endpoint review

XLogP3

4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-chloro-2-(trichloromethyl)quinazoline

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